molecular formula C12H19N3O3S B3148516 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide CAS No. 64877-06-1

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

Cat. No.: B3148516
CAS No.: 64877-06-1
M. Wt: 285.36 g/mol
InChI Key: OOUMDJCHKVJAHP-UHFFFAOYSA-N
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Description

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide typically involves the reaction of 4-aminobenzenesulfonamide with sec-butylamine and acetic anhydride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to obtain a high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide involves its interaction with specific molecular targets. In the case of antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, leading to their death. The compound may also interact with other biological pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide may have unique properties compared to other sulfonamides due to its specific structure. The presence of the sec-butylamino group may confer different pharmacokinetic and pharmacodynamic properties, making it potentially more effective or selective in certain applications.

Properties

IUPAC Name

2-(butan-2-ylamino)-N-(4-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-3-9(2)14-8-12(16)15-10-4-6-11(7-5-10)19(13,17)18/h4-7,9,14H,3,8H2,1-2H3,(H,15,16)(H2,13,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUMDJCHKVJAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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